

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

CAS number and structure

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Compound of Interest

Compound Name: 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B104139

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Technical Guide: 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,6-dichloro-4-(trifluoromethyl)nicotinonitrile**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its application in the preparation of bioactive molecules.

Chemical Identity and Properties

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile is a halogenated pyridine derivative. The presence of chlorine atoms and a trifluoromethyl group significantly influences its reactivity, making it a versatile building block in organic synthesis.

Chemical Structure:

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	13600-42-5[1]
IUPAC Name	2,6-dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile
Molecular Formula	C ₇ HCl ₂ F ₃ N ₂ [1]
Synonyms	3-Cyano-2,6-dichloro-4-(trifluoromethyl)pyridine, 2,6-Dichloro-4-(trifluoromethyl)pyridine-3-carbonitrile

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	240.997 g/mol [1]
Appearance	Yellow powder or colorless crystals
Melting Point	38 °C
Boiling Point (Predicted)	282.4 ± 35.0 °C
Density (Predicted)	1.63 ± 0.1 g/cm ³
Purity	Typically ≥97%

Experimental Protocols: Synthesis

The synthesis of **2,6-dichloro-4-(trifluoromethyl)nicotinonitrile** is typically achieved through a two-step process, starting from precursors that are then built upon to yield the final product.

Step 1: Synthesis of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile

The initial step involves the formation of the dihydroxy nicotinonitrile intermediate.

Reaction Scheme:

Experimental Procedure:

A detailed protocol for this step is proprietary and often varies between manufacturers. Generally, it involves the condensation of a trifluoromethyl-containing building block with a suitable cyanoacetamide derivative under basic conditions.

Step 2: Conversion to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

The dihydroxy intermediate is then chlorinated to yield the final product.

Reaction Scheme:

Experimental Procedure:

- Reagents and Equipment:
 - 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile
 - Phosphorus oxychloride (POCl_3) as the chlorinating agent
 - A suitable base (e.g., an organic amine)
 - Reaction vessel equipped with a reflux condenser, thermometer, and stirring mechanism
 - Thin-layer chromatography (TLC) apparatus for reaction monitoring
- Protocol:
 - In a reaction vessel, a mixture of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile and a base is prepared.
 - Phosphorus oxychloride is added to the mixture.
 - The reaction mixture is heated to a temperature between 50 °C and 100 °C.
 - The reaction is allowed to proceed for 90 to 150 minutes, with progress monitored by TLC.

- Upon completion, the reaction mixture is cooled to room temperature.
- The crude product is isolated and purified, typically through crystallization or column chromatography.

Applications in Drug Development and Agrochemicals

2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile serves as a crucial intermediate in the synthesis of a variety of bioactive molecules. Its reactive chlorine atoms can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups.

Synthesis of Androgen Receptor Antagonists

This compound is utilized in the preparation of cyano(trifluoromethyl)aminopyridine derivatives, which have shown potential as androgen receptor antagonists. These antagonists are of interest for their potential applications in stimulating hair growth and managing sebum production.

Precursor to Fipronil Analogs

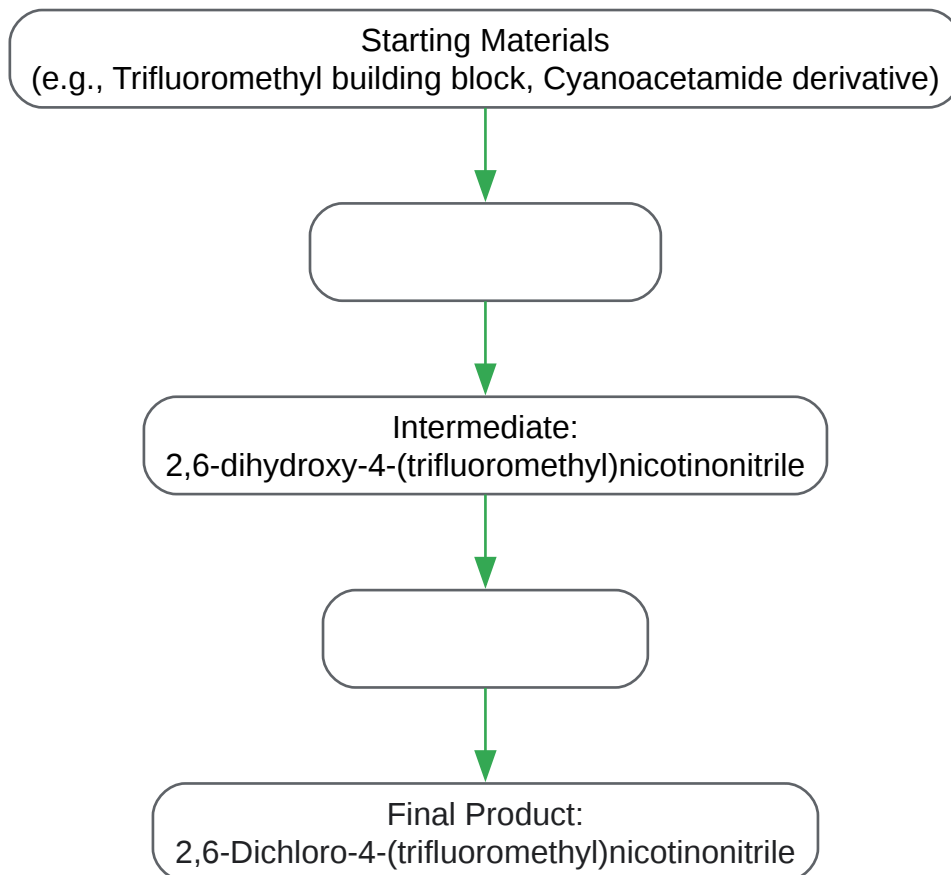
The structurally related 2,6-dichloro-4-trifluoromethylaniline is a key precursor in the synthesis of the broad-spectrum insecticide, Fipronil. The synthesis of this aniline highlights a potential application of the nicotinonitrile derivative in the agrochemical industry.

Visualized Workflows

General Synthesis Workflow

The following diagram illustrates the general two-step synthesis of **2,6-dichloro-4-(trifluoromethyl)nicotinonitrile**.

General Synthesis Workflow

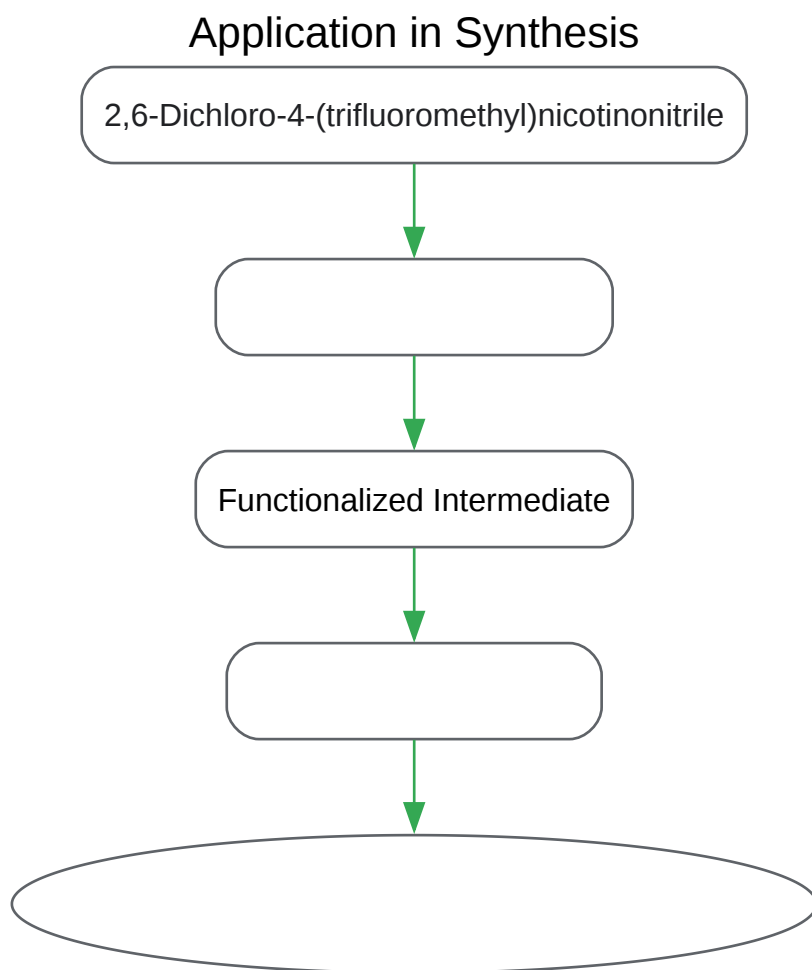


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Caption: A diagram illustrating the two-step synthesis of the target compound.

Application in Bioactive Molecule Synthesis

The following diagram outlines the logical relationship of utilizing **2,6-dichloro-4-(trifluoromethyl)nicotinonitrile** as a precursor in the synthesis of more complex, bioactive molecules.



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Caption: A workflow demonstrating the use of the title compound as a chemical intermediate.

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References

- 1. scbt.com [scbt.com]
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